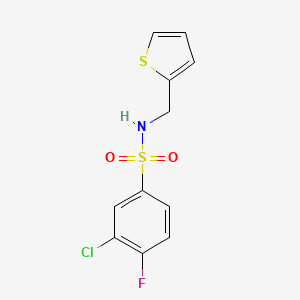

3-chloro-4-fluoro-N-(2-thienylmethyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-chloro-4-fluoro-N-(2-thienylmethyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It has been widely studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.

Wissenschaftliche Forschungsanwendungen

Selective Detection of Sn2+ Ions

A study developed a colorimetric and fluorescence probe for the selective detection of Sn2+ ions in an aqueous solution. This probe was able to distinguish between Sn2+ in human cancer cells and normal live cells, demonstrating its potential for bioimaging applications in detecting Sn2+ ions in living organisms (Ravichandiran et al., 2020).

Inhibitors for Bovine Carbonic Anhydrase II

Another study explored the use of hydrophobic alkyl groups connected by amide linkages to the aromatic ring of benzenesulfonamides as inhibitors for bovine carbonic anhydrase II (CAII). This research provided insights into the binding constants and the influence of hydrophobic groups on the efficacy of the inhibitors, contributing to the understanding of interactions within the binding pocket of the enzyme (Gao, Qiao, & Whitesides, 1995).

Antimicrobial and Anticancer Evaluation

A series of derivatives was synthesized and evaluated for their in vitro antimicrobial and anticancer activities. This research highlighted the potential of these compounds in the development of new therapeutic agents with specific efficacy against certain cancer cell lines and microbial strains (Kumar et al., 2014).

Carbonic Anhydrase Inhibitory Effects

In a study focusing on the synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides, these compounds showed potent inhibitory effects against cytosolic human carbonic anhydrase I and II isoenzymes. Such inhibitors are crucial for understanding the therapeutic potential in conditions where the modulation of carbonic anhydrase activity is beneficial (Gul et al., 2016).

Synthetic Applications of Metalated Sulfonamides

The potential of benzenesulfonamide as a Directed Metalation Group (DMG) in synthetic chemistry was explored. This research shed light on the versatility of arylsulfonamides in heterocyclic synthesis, showcasing various products and methodologies that can be derived from metalation processes (Familoni, 2002).

Eigenschaften

IUPAC Name |

3-chloro-4-fluoro-N-(thiophen-2-ylmethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClFNO2S2/c12-10-6-9(3-4-11(10)13)18(15,16)14-7-8-2-1-5-17-8/h1-6,14H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVTQHZJSPPYTRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClFNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-bromo-2-pyridinyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5597364.png)

![8-ethyl-3,3-dimethyl-6-(4-morpholinyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B5597368.png)

![N-[3-(3-methyl-1-piperidinyl)propyl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5597374.png)

![N-(3-fluorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5597380.png)

![4-methoxy-N-[2-(4-morpholinyl)ethyl]-3-nitrobenzamide](/img/structure/B5597385.png)

![3-methyl-6-{4-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyridazine](/img/structure/B5597395.png)

![4-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5597399.png)

![2-({1-[(3-isobutyl-5-isoxazolyl)carbonyl]-3-piperidinyl}methyl)-1H-benzimidazole](/img/structure/B5597406.png)

![1-(4-methoxy-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}phenyl)ethanone](/img/structure/B5597421.png)

![4-[3-(6-hydroxy-1,4-oxazepan-4-yl)-3-oxopropyl]-N-methylbenzenesulfonamide](/img/structure/B5597424.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}acetamide](/img/structure/B5597453.png)

![{(3R*,4R*)-4-[(dimethylamino)methyl]-1-[(3'-methoxybiphenyl-4-yl)carbonyl]pyrrolidin-3-yl}methanol](/img/structure/B5597461.png)